4-(1,3-Benzothiazol-2-yl)butanehydrazide
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Overview
Description
4-(1,3-Benzothiazol-2-yl)butanehydrazide is a chemical compound with the molecular formula C11H13N3OS and a molecular weight of 235.31 g/mol . It is a derivative of benzothiazole, an aromatic heterocyclic compound known for its diverse applications in various fields, including medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-(1,3-Benzothiazol-2-yl)butanehydrazide typically involves the condensation of 2-aminobenzenethiol with butanehydrazide under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve optimizing reaction parameters such as temperature, pressure, and reaction time to achieve higher yields and purity .
Chemical Reactions Analysis
4-(1,3-Benzothiazol-2-yl)butanehydrazide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the hydrazide group is replaced by other nucleophiles.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1,3-Benzothiazol-2-yl)butanehydrazide has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(1,3-Benzothiazol-2-yl)butanehydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, benzothiazole derivatives are known to inhibit certain enzymes involved in disease pathways, making them potential candidates for drug development .
Comparison with Similar Compounds
4-(1,3-Benzothiazol-2-yl)butanehydrazide can be compared with other benzothiazole derivatives, such as:
- 2-(1,3-Benzothiazol-2-yl)ethanol
- 2-(1,3-Benzothiazol-2-yl)acetic acid
- 2-(1,3-Benzothiazol-2-yl)aniline
These compounds share the benzothiazole core structure but differ in their functional groups, leading to variations in their chemical and biological properties .
Properties
IUPAC Name |
4-(1,3-benzothiazol-2-yl)butanehydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3OS/c12-14-10(15)6-3-7-11-13-8-4-1-2-5-9(8)16-11/h1-2,4-5H,3,6-7,12H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKSGECMVPIYIB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)CCCC(=O)NN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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